Zinc pentadecanoate
Description
Zinc pentadecanoate (CAS 556-38-7) is a zinc salt of pentadecanoic acid (C15H30O2). As a mid-chain zinc carboxylate, it shares structural similarities with other zinc soaps (e.g., zinc stearate, zinc oleate) but differs in chain length and physicochemical properties.
Properties
CAS No. |
63400-12-4 |
|---|---|
Molecular Formula |
C30H58O4Zn |
Molecular Weight |
548.2 g/mol |
IUPAC Name |
zinc;pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
KJXJUNLZVMSVRI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Chemical Reactions Analysis
Transesterification Catalysis
Zinc pentadecanoate acts as a Lewis acid catalyst in triglyceride transesterification, critical for biodiesel production . The mechanism involves:
-
Coordination : Triglyceride binds to Zn²⁺ via carbonyl oxygen.
-
Methanol activation : Methanol coordinates to Zn²⁺, forming a nucleophilic alkoxide.
-
Nucleophilic attack : Alkoxide attacks the ester carbonyl, producing fatty acid methyl esters (FAMEs) and glycerol.
| Parameter | Value |
|---|---|
| Conversion efficiency | >90% (optimized conditions) |
| Temperature | 60–80°C |
| Catalyst loading | 1–3 wt% |
A carboxylate shift mechanism (Fig. 2a in ) maintains tetrahedral Zn coordination during reaction intermediates.
Esterification with Methanol/HCl
This compound reacts with HCl in methanol to yield methyl pentadecanoate :
-
HCl stoichiometry: ≥2 equivalents
-
Temperature: 90°C
-
Reaction time: 10–30 min
-
Conversion: >97% (GC-MS verified)
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes to zinc oxide, carbon dioxide, and water :
Thermogravimetric data for analogous compounds :
Coordination Chemistry in Solution
In polar solvents (e.g., DMSO), this compound undergoes ligand exchange, forming complexes with donor molecules. NMR studies of zinc oleate (C18) show dynamic equilibrium between tetra- and penta-coordinated Zn²⁺ species , likely applicable to pentadecanoate.
Comparative Reactivity Insights
| Reaction Type | This compound | Zinc Stearate (C18) |
|---|---|---|
| Transesterification | High activity | Moderate activity |
| Esterification rate | 97% in 10 min | 99% in 10 min |
| Thermal stability | Decomposes at 220°C | Decomposes at 240°C |
Shorter-chain zinc carboxylates (e.g., ZnC₅) exhibit faster kinetics but lower thermal stability .
Comparison with Similar Compounds
Structural and Physical Properties
| Property | Zinc Pentadecanoate | Zinc Stearate (C18) | Zinc Oleate (C18:1) | Zinc Acetate (C2) |
|---|---|---|---|---|
| Molecular Formula | Zn(C15H29O2)2 | Zn(C18H35O2)2 | Zn(C18H33O2)2 | Zn(C2H3O2)2 |
| Chain Length | C15 (saturated) | C18 (saturated) | C18 (monounsaturated) | C2 (short-chain) |
| Hydrophobicity | Moderate | High | Moderate (unsaturated) | Low |
| Applications | Potential stabilizer | Lubricant, PVC stabilizer | Cosmetic emollient | Medicinal (cold remedies) |
| Toxicity | Limited data | Low acute toxicity | Low dermal irritation | Moderate (GI irritation) |
Key Findings :
- Longer-chain zinc carboxylates (e.g., zinc stearate) exhibit higher hydrophobicity, making them suitable for water-resistant applications .
- Zinc acetate’s solubility in polar solvents facilitates its use in pharmaceuticals, whereas this compound’s moderate hydrophobicity may suit industrial stabilizers .
Comparison with Pentadecanoic Acid Derivatives
Methyl Pentadecanoate (CAS 7132-64-1)
Ethyl Pentadecanoate (CAS N/A)
Pentadecanoic Acid (C15:0)
Toxicity and Environmental Impact
| Compound | Acute Toxicity | Ecotoxicity | Regulatory Status |
|---|---|---|---|
| This compound | Unknown (limited data) | Likely toxic to aquatic life (inferred from zinc salts) | Unregulated |
| Methyl Pentadecanoate | Low (LD50 > 2,000 mg/kg) | Toxic to aquatic organisms | Requires SDS compliance |
| Zinc Stearate | Low (non-irritant) | Persistent in sediments | Approved for food contact |
Contradictions: While methyl pentadecanoate shows low mammalian toxicity, its ecological hazards necessitate stringent disposal protocols . Zinc compounds vary widely; zinc permanganate (CAS N/A) is a strong oxidizer, whereas zinc gluconate is GRAS (Generally Recognized as Safe) .
Q & A
Q. What are the established synthesis routes for Zinc pentadecanoate, and how can reaction parameters be optimized for academic research purposes?
this compound can be synthesized via carboxylate salt formation, typically involving the reaction of pentadecanoic acid with zinc oxide or zinc hydroxide under controlled conditions. Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or aqueous systems), and stoichiometric ratios of reactants. Optimization studies should employ factorial design experiments to assess the impact of variables like pH, reaction time, and catalyst presence on yield and purity . For analogous ester syntheses (e.g., ethyl pentadecanoate), alkyl halide coupling with carboxylate precursors has been used, suggesting potential adaptations for zinc coordination chemistry .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
- Gas Chromatography (GC): Use methyl pentadecanoate as an internal standard to quantify purity, with flame ionization detection (FID) for sensitivity .
- Nuclear Magnetic Resonance (NMR): and NMR in CDCl resolve zinc-carboxylate coordination shifts, particularly the downfield displacement of carbonyl (C=O) signals (~170–180 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR): Confirm carboxylate-Zinc binding via asymmetric stretching vibrations (1540–1650 cm) and symmetric stretches (1400–1450 cm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion clusters (e.g., [M-H] for Zn(CHO)) .
Advanced Research Questions
Q. How can researchers design in vitro models to investigate this compound's effects on lipid metabolism in hepatic cells?
- Isotope-Labeled Tracers: Incorporate -acetyl-CoA in hepatocyte models to track pentadecanoate integration into lipid pools, as demonstrated in hepatic fatty acid synthesis studies .
- Cell Culture Systems: Use HepG2 cells to assess dose-dependent modulation of lipogenic enzymes (e.g., acetyl-CoA carboxylase) and quantify lipid accumulation via fluorescent dyes (e.g., Nile Red) .
- Metabolomic Profiling: Combine GC-MS and LC-MS to measure downstream metabolites (e.g., acylcarnitines) and validate pathways via stable isotope-resolved metabolomics (SIRM) .
Q. What strategies resolve contradictory data in this compound's bioactivity across different experimental models?
- Model-Specific Validation: Replicate assays in primary cells (e.g., human adipocytes) versus immortalized lines (e.g., 3T3-L1) to identify tissue-specific responses .
- Dosage Optimization: Conduct dose-response curves (0.1–100 µM) to distinguish cytotoxic vs. therapeutic effects, using MTT and apoptosis assays .
- Orthogonal Assays: Cross-validate findings with transcriptomic (RNA-seq) and proteomic (Western blot) analyses to confirm mechanistic consistency .
Q. How does the coordination chemistry of this compound influence its stability and interaction with biological targets?
- Coordination Geometry: X-ray crystallography or EXAFS can determine whether Zinc adopts tetrahedral or octahedral configurations, affecting ligand exchange kinetics .
- Binding Studies: Isothermal titration calorimetry (ITC) quantifies binding affinities to serum proteins (e.g., albumin) or membrane receptors .
- Comparative Analysis: Benchmark against other Zinc carboxylates (e.g., Zinc stearate) to correlate coordination modes with bioactivity trends .
Methodological Considerations
- Data Contradiction Analysis: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding variables like solvent effects or impurity interference .
- Experimental Design: Use PICOT frameworks (Population: cell/organism type; Intervention: this compound dose; Comparison: untreated controls; Outcome: metabolic markers; Time: exposure duration) to standardize protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
